![molecular formula C7H10N2O2S B095669 2-amino-N-methylbenzenesulfonamide CAS No. 16288-77-0](/img/structure/B95669.png)
2-amino-N-methylbenzenesulfonamide
Overview
Description
2-amino-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as N-Methyl 2-aminobenzenesulfonamide and 2-Amino-N-methyl-benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 2-amino-N-methylbenzenesulfonamide is characterized by a benzene ring substituted with a sulfonamide group and an amino group . The InChI code for the compound is1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 80.6 Ų . The exact mass and monoisotopic mass are 186.04629874 g/mol .Scientific Research Applications
Chemical Synthesis
“2-amino-N-methylbenzenesulfonamide” is a versatile chemical compound with wide applications in scientific research. It is used in the synthesis of various other compounds due to its unique properties .
Antimicrobial Activities
Sulfonamides, including “2-amino-N-methylbenzenesulfonamide”, are commonly used worldwide due to their antimicrobial properties . They have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .
Molecular Docking Studies
Molecular docking studies have been conducted on “2-amino-N-methylbenzenesulfonamide” to understand its interactions at the molecular level . These studies help in predicting the orientation of one molecule to a second when bound to each other to form a stable complex .
Antifungal and Herbicidal Properties
Sulfonamides are also known for their antifungal and herbicidal properties . This makes “2-amino-N-methylbenzenesulfonamide” a potential candidate for use in agriculture .
Anticancer Agents
Sulfonamides have been studied as potential anticancer agents . Therefore, “2-amino-N-methylbenzenesulfonamide” could potentially be used in cancer research .
Protease Inhibitors
Sulfonamides, including “2-amino-N-methylbenzenesulfonamide”, are also known to act as protease inhibitors . Protease inhibitors are substances that block the activity of proteases, enzymes that break down proteins and peptides. This property could be useful in various fields of biological research .
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-N-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their antimicrobial activities . They have been found to exhibit significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of 2-amino-N-methylbenzenesulfonamide are likely to be bacterial cells, particularly these species.
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction.
Biochemical Pathways
The primary biochemical pathway affected by 2-amino-N-methylbenzenesulfonamide is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of folic acid, a crucial component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and reproduction.
Result of Action
The primary result of the action of 2-amino-N-methylbenzenesulfonamide is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis and cell division, this compound effectively inhibits the growth and reproduction of bacteria .
properties
IUPAC Name |
2-amino-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZSHJJNNLTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360623 | |
Record name | 2-amino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16288-77-0 | |
Record name | 2-amino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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